2,3,4',5,6-Pentachlorobiphenyl
Overview
Description
2,3,4’,5,6-Pentachlorobiphenyl is a type of polychlorinated biphenyl (PCB) congener . PCBs are a group of persistent organic pollutants that are resistant to environmental degradation through photolytic, biological, or chemical processes .
Synthesis Analysis
The synthesis of 2,3,4’,5,6-Pentachlorobiphenyl involves the formation of hydroxylated metabolites in whole poplar plants . The major metabolite was confirmed to be 4’-hydroxy-2,2’,3,5’,6-pentachlorobiphenyl .Molecular Structure Analysis
The molecular structure of 2,3,4’,5,6-Pentachlorobiphenyl can be viewed using computational methods . The structure is also available as a 2D Mol file or as a computed 3D SD file .Physical And Chemical Properties Analysis
The physical and chemical properties of 2,3,4’,5,6-Pentachlorobiphenyl include a molecular formula of C12H5Cl5 and a molecular weight of 326.43 . It has a melting point of 123.5°C, a boiling point of 412.3°C (rough estimate), and a density of 1.5220 (rough estimate) .Scientific Research Applications
Metabolism and Persistence
- Metabolic Pathways in Plants: 2,3,4',5,6-Pentachlorobiphenyl shows persistence and distinct metabolism in marsh plants, resulting in the formation of monohydroxy derivatives in the plant tissues (Moza et al., 1976).
Chemical Synthesis and Degradation
- Synthesis of Chlorinated Biphenyls: Research has detailed the synthesis of various chlorinated biphenyls, including 2,3,4',5,6-Pentachlorobiphenyl, highlighting their preparation and structural composition (Bergman & Wachtmeister, 1977).
- Reductive Dechlorination by Vitamin B12: Vitamin B12 can reductively dechlorinate 2,3,4',5,6-Pentachlorobiphenyl in a biomimetic model system, leading to the formation of tetrachlorobiphenyl products (Assaf-Anid et al., 1992).
Environmental Impact and Remediation
- Persistence in Lung Parenchyma: Certain substituted pentachlorobiphenyls, including 2,3,4',5,6-Pentachlorobiphenyl, have been shown to persist in the lung parenchyma of mice, indicating a unique tissue localization and potential health risks (Brandt et al., 1981).
- Microbial Degradation in Sediments: Certain PCBs, including those related to 2,3,4',5,6-Pentachlorobiphenyl, have been studied for microbial degradation in sediments, exploring the possibility of bioremediation (Bedard et al., 1996).
Biological and Health Effects
- Mitotic Disturbance in Hamster Cells: Research shows that 2,3,4',5,6-Pentachlorobiphenyl can induce aberrant mitosis in Chinese hamster cells, suggesting potential genotoxic effects (Jensen et al., 2000).
- Metabolism and Toxicological Assessment in Rats: In vivo studies on rats show that 3,4,5,3',4'-Pentachlorobiphenyl, related to 2,3,4',5,6-Pentachlorobiphenyl, undergoes metabolism leading to a specific metabolite, indicating pathways for detoxification (Koga et al., 1990).
Chemical Properties and Interactions
- Ozone Decomposition and Oxidation Studies: The decomposition and oxidation properties of 2,3,4',5,6-Pentachlorobiphenyl in water under the influence of ozone have been examined, showing specific reaction kinetics (Kalmaz & Trieff, 1986).
- Binding Interactions with Pepsin: Studies have examined the interactions between 2,3,4',5,6-Pentachlorobiphenyl and the digestive enzyme pepsin, using molecular simulations and spectroscopic techniques, providing insights into its bioavailability and potential health impacts (Yue et al., 2020).
Safety And Hazards
Future Directions
The future directions of research on 2,3,4’,5,6-Pentachlorobiphenyl could involve further studies on its toxicities, such as body weight loss, endocrine disruption, teratogenicity, carcinogenicity, and impairment of the reproductive and immune systems . Additionally, more research could be conducted on its effects on thyroid function .
properties
IUPAC Name |
1,2,4,5-tetrachloro-3-(4-chlorophenyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H5Cl5/c13-7-3-1-6(2-4-7)10-11(16)8(14)5-9(15)12(10)17/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDDZPDTVCZLFFC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C(=CC(=C2Cl)Cl)Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H5Cl5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9074199 | |
Record name | 2,3,4',5,6-Pentachlorobiphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9074199 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,4',5,6-Pentachlorobiphenyl | |
CAS RN |
68194-11-6 | |
Record name | 2,3,4',5,6-Pentachlorobiphenyl | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068194116 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,3,4',5,6-Pentachlorobiphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9074199 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3,4',5,6-PENTACHLOROBIPHENYL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KZ53DM90UT | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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